molecular formula C10H16F2O B3010147 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol CAS No. 2248289-79-2

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol

Cat. No.: B3010147
CAS No.: 2248289-79-2
M. Wt: 190.234
InChI Key: TYTJEPDJGIPFJG-UHFFFAOYSA-N
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Description

2-(7,7-Difluoro-1-bicyclo[410]heptanyl)propan-1-ol is a chemical compound characterized by its unique bicyclic structure and the presence of two fluorine atoms

Preparation Methods

The synthesis of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[4.1.0]heptane structure is synthesized through a series of cyclization reactions.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the propanol group: The final step involves the addition of the propanol group to the bicyclic core, often through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, using reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol involves its interaction with molecular targets through its fluorine atoms and bicyclic structure. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and alteration of metabolic processes.

Comparison with Similar Compounds

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol can be compared with similar compounds such as:

    2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanol: Similar structure but with an ethanol group instead of propanol.

    2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanol: Contains a methanol group, leading to different reactivity and applications.

    7,7-Difluoro-1-bicyclo[4.1.0]heptane: Lacks the hydroxyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of a bicyclic core, fluorine atoms, and a propanol group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O/c1-7(6-13)9-5-3-2-4-8(9)10(9,11)12/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTJEPDJGIPFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C12CCCCC1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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